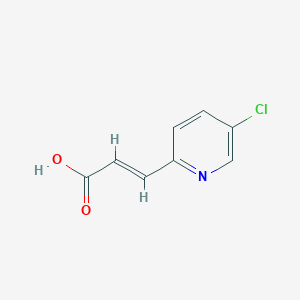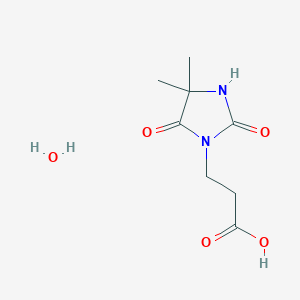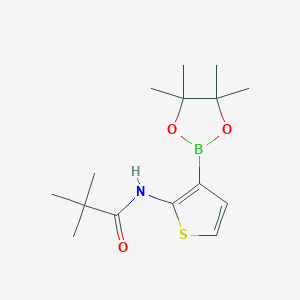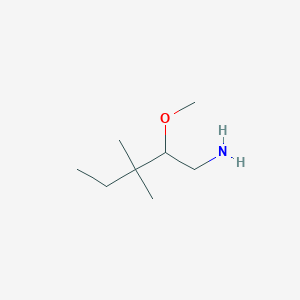
2-Methoxy-3,3-dimethylpentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3,3-dimethylpentan-1-amine is an organic compound with the molecular formula C8H19NO. It is a derivative of pentanamine, featuring a methoxy group and two methyl groups attached to the carbon chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3,3-dimethylpentan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the alkylation of 2-methoxy-3,3-dimethylpentan-1-ol with an amine source. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3,3-dimethylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary amines or alcohols.
Scientific Research Applications
2-Methoxy-3,3-dimethylpentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Methoxy-3,3-dimethylpentan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The methoxy group and amine functionality allow it to participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3,3-dimethylbutan-1-amine
- 2-Methoxy-3,3-dimethylhexan-1-amine
- 2-Methoxy-3,3-dimethylpentan-2-amine
Uniqueness
2-Methoxy-3,3-dimethylpentan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical properties
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
2-methoxy-3,3-dimethylpentan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-5-8(2,3)7(6-9)10-4/h7H,5-6,9H2,1-4H3 |
InChI Key |
GOFBCOXCRIHVRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


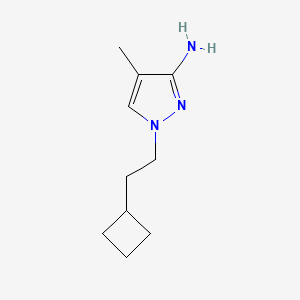
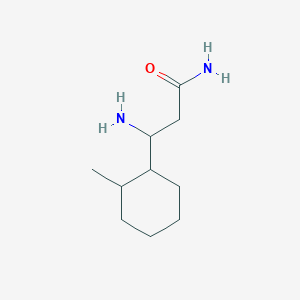

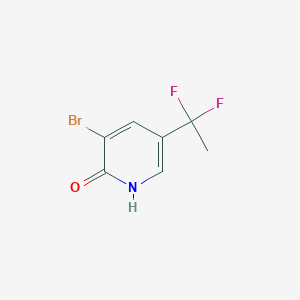
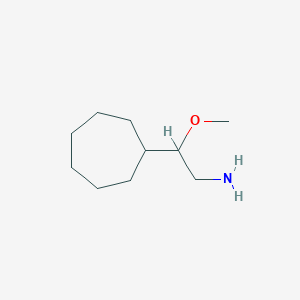
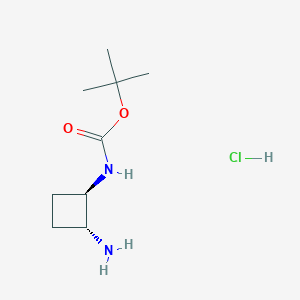



![3-[(3-azetidinyloxy)methyl]-2-methylPyridine](/img/structure/B13322267.png)

